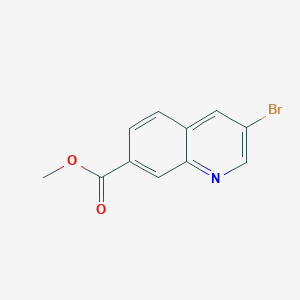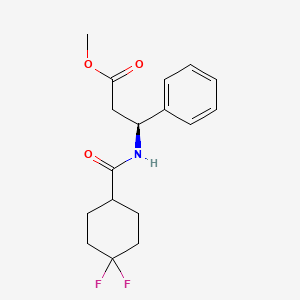![molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8](/img/structure/B1435405.png)
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
概要
説明
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a chemical compound with a molecular weight of 276.17 g/mol . . The compound is characterized by its imidazo[1,2-b]pyridazine core, which is a fused heterocyclic structure that imparts unique chemical properties.
作用機序
Target of Action
The primary target of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
this compound inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these signals, leading to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The inhibition of TAK1 by this compound leads to significant anti-proliferative activity, particularly against multiple myeloma cell lines . This suggests the compound’s potential as a therapeutic agent for multiple myeloma .
生化学分析
Biochemical Properties
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of TAK1, inhibiting its enzymatic activity at nanomolar concentrations. This interaction disrupts the kinase’s ability to phosphorylate downstream targets, thereby modulating various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the growth of multiple myeloma cell lines, such as MPC-11 and H929, with half-maximal inhibitory concentration (GI50) values as low as 30 nanomolar . This compound influences cell signaling pathways by inhibiting TAK1, leading to reduced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it affects gene expression and cellular metabolism, promoting apoptosis and inhibiting proliferation in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to TAK1. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket of TAK1, blocking ATP access and thus inhibiting its catalytic function. Additionally, this inhibition leads to decreased expression of genes involved in cell survival and proliferation, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points The compound demonstrates stability under normal storage conditions, retaining its inhibitory activity over extended periodsIn vitro studies have shown sustained inhibition of TAK1 activity and consistent anti-proliferative effects over several days of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity. The therapeutic window for this compound is narrow, necessitating careful dosage optimization to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play crucial roles in its metabolism. These reactions result in the formation of more water-soluble metabolites, facilitating their excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on TAK1. Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with TAK1 and other signaling molecules. Post-translational modifications, such as phosphorylation, may influence its localization and function. The compound’s ability to target specific subcellular compartments enhances its efficacy as a kinase inhibitor .
準備方法
The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Introduction of the pyrrolidin-3-amine moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced to the imidazo[1,2-b]pyridazine core.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.
化学反応の分析
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride has several scientific research applications:
類似化合物との比較
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride can be compared with other imidazo[1,2-b]pyridazine derivatives:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents at the 6-position, affecting their potency and selectivity.
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TAK1 .
特性
IUPAC Name |
N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBZBFTSGAMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




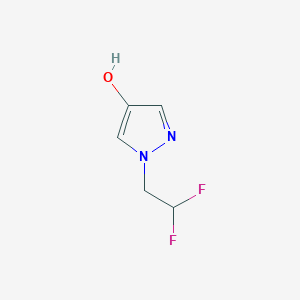
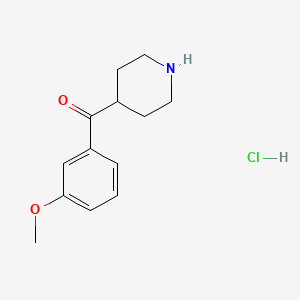

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)
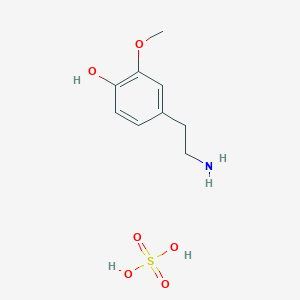
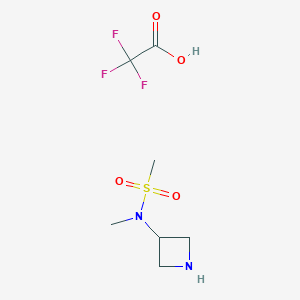
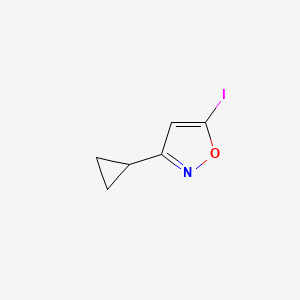
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
